molecular formula C8H10ClIN2 B11725102 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine

4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine

Cat. No.: B11725102
M. Wt: 296.53 g/mol
InChI Key: ZEDZGVZJHVUDRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative, such as 2-methyl-4,6-dichloropyrimidine.

    Isopropylation: The isopropyl group is introduced through an alkylation reaction using isopropyl halides (e.g., isopropyl bromide) in the presence of a strong base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity to target proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-iodo-6-isopropyl-2-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chlorine, iodine, isopropyl, and methyl groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C8H10ClIN2

Molecular Weight

296.53 g/mol

IUPAC Name

4-chloro-5-iodo-2-methyl-6-propan-2-ylpyrimidine

InChI

InChI=1S/C8H10ClIN2/c1-4(2)7-6(10)8(9)12-5(3)11-7/h4H,1-3H3

InChI Key

ZEDZGVZJHVUDRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)I)C(C)C

Origin of Product

United States

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